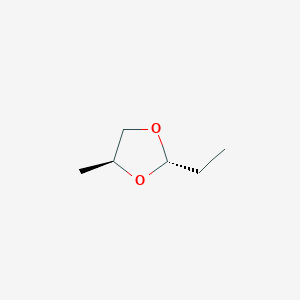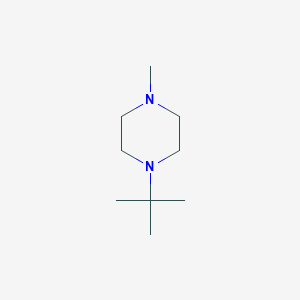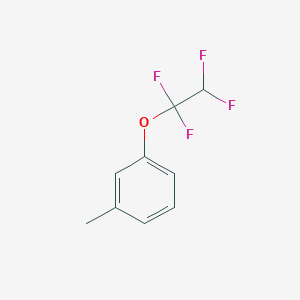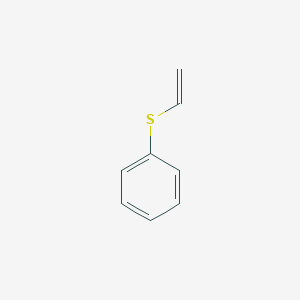
Isoindoline-4-carboxylic acid
Overview
Description
Isoindoline-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
- Isoindoline-4-carboxylic acids can be synthesized from the aromatization of 3a,6-epoxyisoindoles in alkaline media. This method is notable for its simplicity, high yield, and the absence of by-products, making it advantageous over acid-catalyzed methods (Zubkov et al., 2012).
Biological Activities and Therapeutic Potential
- The 1-isoindolinone framework, closely related to isoindoline-4-carboxylic acid, is found in various natural compounds exhibiting diverse biological activities and therapeutic potential for chronic diseases. Recent synthetic advancements have spurred new developments in 1-isoindolinone chemistry (Upadhyay et al., 2020).
Chemical Transformations
- Isoindolinone derivatives have been prepared through a C–H/N–H functionalization process using a cobalt(II)-catalyzed system. This method facilitates efficient oxidative annulation with various electron-deficient alkenes (Ma & Ackermann, 2015).
Fluorescent Properties
- New fluorescent compounds based on phthalimides, isoindolin-1-ones, and isoindolines bearing aminobenzoic acids demonstrate significant intramolecular charge transfer and high quantum yields, indicating potential applications in fluorescence spectroscopy (Solís-Santos et al., 2021).
Catalysis
- Dichloroiron(III) complexes of 1,3-bis(2′-arylimino)isoindoline have been used as efficient and selective catalysts for oxidative decarboxylation and deamination of amino acids (Lakk-Bogáth et al., 2015).
Photocleavage Applications
- 1-Acyl-7-nitroindolines, a class related to this compound, have been studied for their efficiency in photolysis, providing insights into the development of photolabile precursors for various applications (Papageorgiou & Corrie, 2000).
Asymmetric Syntheses
- Isoindoline carbamates have been synthesized via enzyme-mediated dynamic kinetic resolution processes. This method offers excellent stereoselectivity without the need for metal or acid-base catalysts (Morán-Ramallal et al., 2012).
Green Chemistry
- The synthesis of isoindoline-1,3-dione derivatives using Water Extract of Onion Peel Ash (WEOPA) represents a greener, more environmentally friendly method, avoiding the use of harmful reagents (Journal et al., 2019).
Organic Synthesis
- The orthopalladation and carbonylation of methyl arylglycinate substrates have been studied to efficiently synthesize substituted (1H)-isoindolin-1-one-3-carboxylates, important intermediates in the synthesis of biologically active compounds (Nieto et al., 2011).
Safety and Hazards
When handling isoindoline-4-carboxylic acid, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Isoindoline-4-carboxylic acid is a derivative of isoindoline, a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis Indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar range of targets.
Mode of Action
Isoindoline derivatives are known for their diverse chemical reactivity . They interact with their targets, leading to various biochemical changes. The specific interactions and resulting changes would depend on the particular target and the environmental context.
Biochemical Pathways
Isoindoline derivatives are known to affect various biochemical pathways. For instance, indole derivatives, which are structurally similar, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response
Pharmacokinetics
One isoindoline amide derivative showed good drug-like properties and oral bioavailability , suggesting that this compound might have similar properties.
Result of Action
Isoindoline derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut environment could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to isoindoline, have diverse biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that Isoindoline-4-carboxylic acid may have similar binding interactions .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJKVAYXOGIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438135 | |
| Record name | isoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658683-13-7 | |
| Record name | isoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthetic route for isoindoline-4-carboxylic acids is described in the research?
A1: The research presents a unique, multi-step synthesis of isoindoline-4-carboxylic acids starting from 3-(furan-2-yl)allylamines and bromomaleic anhydride [, ]. This method leverages a sequence of N-acylation, intramolecular Diels-Alder reaction with dehydrohalogenation, furo[2,3-f]isoindole formation, and finally, furan ring cleavage to yield the target compounds []. This approach offers an efficient and atom-economical route compared to traditional acid-catalyzed methods [].
Q2: How does the reaction of 3-(furan-3-yl)allylamines with bromomaleic anhydride differ from that of 3-(furan-2-yl)allylamines?
A2: While both 3-(furan-2-yl)allylamines and 3-(furan-3-yl)allylamines react with bromomaleic anhydride to initially form furo[2,3-f]isoindoles, the reaction pathway diverges at this point. For 3-(furan-3-yl)allylamines, the reaction proceeds further with the complete cleavage of the furan ring, ultimately yielding polysubstituted isoindoline-4-carboxylic acids []. This difference highlights the significant role of the furan substituent's position in directing the reaction outcome.
Q3: What advantages does the alkaline aromatization of 3a,6-epoxyisoindoles offer for synthesizing isoindoline-4-carboxylic acids?
A3: Aromatization of 3a,6-epoxyisoindoles in a basic aqueous solution provides a straightforward and efficient method for synthesizing isoindoline-4-carboxylic acids []. This method boasts several advantages, including:
- Efficiency: The reaction proceeds rapidly (30 minutes to 2 hours) with yields ranging from 40% to 90% [].
- Tolerance for Acid-Sensitive Groups: This method is particularly well-suited for substrates bearing acid-labile functional groups, which may be incompatible with traditional acid-catalyzed approaches [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
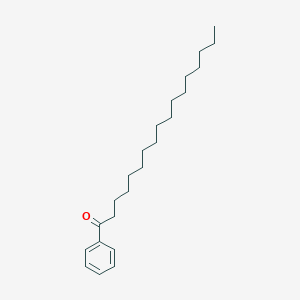
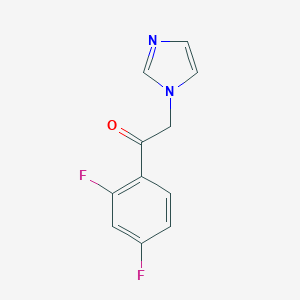
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

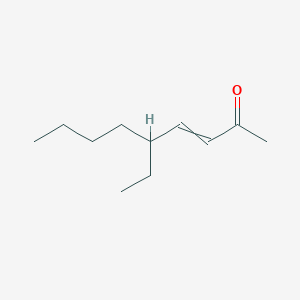
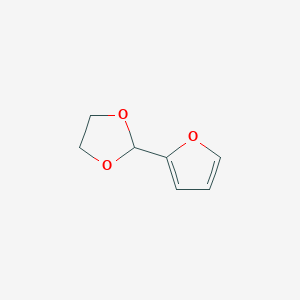
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
